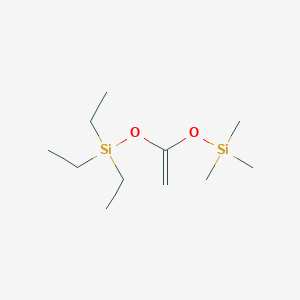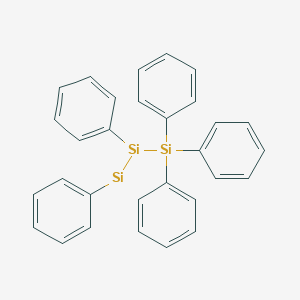
N-(2,4-dibromophenyl)acetamide;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dibromophenyl)acetamide;phosphoric acid is a compound with the molecular formula C8H7Br2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, an acetamide group, and phosphoric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)acetamide typically involves the bromination of acetanilide. The reaction is carried out by treating acetanilide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 4 positions of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dibromophenyl)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of phosphoric acid in the reaction mixture helps in maintaining the acidity and promoting the bromination process.
化学反应分析
Types of Reactions
N-(2,4-dibromophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as arylboronic acids in the presence of palladium catalysts.
Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki coupling reactions with arylboronic acids.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
科学研究应用
N-(2,4-dibromophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The acetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phosphoric acid component can participate in phosphorylation reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
N-(2,5-dibromophenyl)acetamide: Similar structure but with bromine atoms at different positions.
N-(3,4-dibromophenyl)acetamide: Another isomer with bromine atoms at the 3 and 4 positions.
N-(2,4-dichlorophenyl)acetamide: Similar compound with chlorine atoms instead of bromine.
Uniqueness
N-(2,4-dibromophenyl)acetamide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. The presence of phosphoric acid also adds to its distinct properties, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
143608-06-4 |
|---|---|
分子式 |
C8H10Br2NO5P |
分子量 |
390.95 g/mol |
IUPAC 名称 |
N-(2,4-dibromophenyl)acetamide;phosphoric acid |
InChI |
InChI=1S/C8H7Br2NO.H3O4P/c1-5(12)11-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-4H,1H3,(H,11,12);(H3,1,2,3,4) |
InChI 键 |
ALBJUHJBNNWHTG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)Br.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)



![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)


![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
